molecular formula C22H27NO2 B11171783 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one

1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one

Cat. No.: B11171783
M. Wt: 337.5 g/mol
InChI Key: KXFXDJWKCKPXPY-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a phenoxybutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with 4-phenoxybutanone under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is attributed to its binding affinity to monoamine transporters. Additionally, it functions as a monoamine oxidase inhibitor, particularly inhibiting monoamine oxidase A .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzylpiperidin-1-yl)-4-phenoxybutan-1-one is unique due to its specific combination of the benzylpiperidine and phenoxybutanone moieties, which confer distinct chemical and pharmacological properties. Its selective action on monoamine transporters and monoamine oxidase A sets it apart from other similar compounds .

Properties

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-phenoxybutan-1-one

InChI

InChI=1S/C22H27NO2/c24-22(12-7-17-25-21-10-5-2-6-11-21)23-15-13-20(14-16-23)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2

InChI Key

KXFXDJWKCKPXPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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